molecular formula C9H12N2O4S B3344725 Benzenesulfonamide, 3-nitro-N-propyl- CAS No. 89840-71-1

Benzenesulfonamide, 3-nitro-N-propyl-

Cat. No.: B3344725
CAS No.: 89840-71-1
M. Wt: 244.27 g/mol
InChI Key: FTYJDBDXQLPKBG-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 3-nitro-N-propyl- is a sulfonamide derivative characterized by a benzene ring substituted with a nitro group at the 3-position and a propyl chain attached to the sulfonamide nitrogen. This compound belongs to a broader class of benzenesulfonamides, which are studied for their diverse biological activities, including enzyme inhibition (e.g., HIV integrase) . The nitro group at the meta position is critical for enhancing inhibitory potency in certain contexts, as demonstrated in styrylquinoline derivatives .

Properties

IUPAC Name

3-nitro-N-propylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-2-6-10-16(14,15)9-5-3-4-8(7-9)11(12)13/h3-5,7,10H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYJDBDXQLPKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402756
Record name Benzenesulfonamide, 3-nitro-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89840-71-1
Record name Benzenesulfonamide, 3-nitro-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Benzenesulfonamide, 3-nitro-N-propyl- typically involves the nitration of benzenesulfonamide followed by the alkylation of the resulting nitrobenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 3-position of the benzene ring. The subsequent alkylation step involves the reaction of the nitrobenzenesulfonamide with a suitable alkylating agent, such as propyl bromide, under basic conditions to introduce the propyl group.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Benzenesulfonamide, 3-nitro-N-propyl- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. For example, the sulfonamide nitrogen can be alkylated or acylated using appropriate reagents.

    Oxidation: Although less common, the compound can undergo oxidation reactions where the sulfonamide group is oxidized to a sulfone.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, hydrochloric acid, alkyl halides, and acyl chlorides. The major products formed from these reactions include the corresponding amino derivative, alkylated or acylated sulfonamides, and sulfone derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Benzenesulfonamide derivatives are known for their antimicrobial properties. Research indicates that compounds with sulfonamide groups can inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival. For instance, derivatives of benzenesulfonamide have been investigated for their efficacy against various bacterial strains, demonstrating significant antibacterial activity.

Case Study: Antiviral Properties
A study focused on the design and synthesis of benzenesulfonamide derivatives as inhibitors of HIV-1 capsid assembly. The synthesized compounds exhibited sub-micromolar antiviral activity, with some derivatives showing enhanced potency compared to existing antiviral agents. This highlights the potential of benzenesulfonamide derivatives in developing new antiviral therapies .

Biochemical Applications

Enzyme Inhibition
Benzenesulfonamides are recognized for their role as inhibitors of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes. For example, a series of new aryl thiazolone–benzenesulfonamides were synthesized and tested for their inhibitory effects on CA IX and CA II. These compounds demonstrated remarkable selectivity for CA IX, with IC50 values ranging from 10.93 to 25.06 nM, indicating their potential use in cancer therapy .

Table 1: Inhibitory Potency of Benzenesulfonamides on Carbonic Anhydrases

Compound IDTarget EnzymeIC50 (nM)Selectivity
4aCA IX10.93High
4bCA II1.55Low
4cCA IX25.06High

Industrial Applications

Chemical Synthesis
Benzenesulfonamide compounds serve as intermediates in the synthesis of more complex organic molecules. They are utilized in the production of specialty chemicals and agrochemicals due to their reactivity and ability to participate in various chemical transformations.

Case Study: Synthesis of Specialty Chemicals
Research has demonstrated the utility of benzenesulfonamide in synthesizing novel compounds with potential applications in agriculture and pharmaceuticals. The compound can undergo nucleophilic substitution reactions, allowing for the development of new derivatives with tailored properties .

Cardiovascular Effects
Studies have shown that certain benzenesulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure. For instance, a comparative study evaluated the effects of different sulfonamide compounds on perfusion pressure in experimental models, revealing time-dependent changes that suggest potential therapeutic applications in cardiovascular diseases .

Table 2: Effects of Benzenesulfonamide Derivatives on Perfusion Pressure

Compound IDDose (nM)Effect on Perfusion Pressure
ControlN/ABaseline
Compound A0.001Decreased
Compound B0.001No significant change

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 3-nitro-N-propyl- depends on its specific application. In the context of enzyme inhibition, the sulfonamide group can mimic the natural substrate of the enzyme, binding to the active site and preventing the enzyme from catalyzing its normal reaction. For example, as a carbonic anhydrase inhibitor, the compound binds to the zinc ion in the active site of the enzyme, blocking its activity and reducing the production of bicarbonate and protons.

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

Structural Variations and Key Properties

The table below compares structural features, molecular formulas, and observed properties of 3-nitro-N-propyl-benzenesulfonamide with analogous compounds:

Compound Name Benzene Substituent(s) N-Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
3-Nitro-N-propyl-benzenesulfonamide 3-NO₂ Propyl C₉H₁₁N₂O₄S ~255.26* Enhanced HIV IN inhibitory activity
N-(3-Hydroxypropyl)-3-[(methylsulfanyl)methyl]benzenesulfonamide 3-(CH₂SMe) 3-Hydroxypropyl C₁₁H₁₇NO₃S₂ 275.38 Higher polarity due to -OH and SMe groups
2-Chloro-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]benzenesulfonamide 2-Cl 2-Hydroxy-2-methyl-3-(methylsulfanyl)propyl C₁₂H₁₇ClNO₃S₂ 346.90 Increased steric bulk; potential metabolic stability
N-(3-Methoxypropyl)-3-amino-4-methylbenzenesulfonamide 3-NH₂, 4-CH₃ 3-Methoxypropyl C₁₁H₁₇N₂O₃S 258.34 Electron-donating NH₂ may reduce reactivity
2-Benzoyl-N-[3-(4-morpholinyl)propyl]-4-nitrobenzenesulfonamide 4-NO₂, 2-Bz 3-(4-Morpholinyl)propyl C₂₀H₂₃N₃O₆S 433.48 Bulky benzoyl group; morpholine enhances solubility

*Estimated based on analogous structures.

Electronic and Steric Considerations

  • Chloro substituents (e.g., ) also act as EWGs but may confer different steric constraints.
  • Electron-Donating Groups (EDGs): Amino or methyl groups (e.g., ) reduce ring electrophilicity, which may diminish activity in contexts requiring strong target binding.

Q & A

Q. What are the standard synthetic protocols for preparing 3-nitro-N-propyl-benzenesulfonamide derivatives?

  • Methodological Answer : A common approach involves multi-step reactions starting with sulfonation of benzene derivatives. For example:
  • Step 1 : Sulfonation of a substituted benzene ring (e.g., nitrobenzene) to form benzenesulfonyl chloride.
  • Step 2 : Reaction with N-propylamine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide core.
  • Step 3 : Purification via column chromatography (e.g., hexane/ethyl acetate gradients) to isolate the product.
  • Example: Synthesis of analogous compounds like 4-(2-Aminoethyl)-N-methylbenzenesulfonamide achieved a 73% yield using EDCI/HOBt coupling agents .

Table 1 : Representative Reaction Conditions for Sulfonamide Synthesis

CompoundReagents/ConditionsYieldReference
Analog 35EDCI, HOBt, DCM, 0°C37%
Analog 40Methylamine HCl, Method B73%

Q. How is structural characterization performed for 3-nitro-N-propyl-benzenesulfonamide derivatives?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : To confirm substituent positions (e.g., nitro group at C3, propyl chain on sulfonamide nitrogen).
  • Mass Spectrometry (HRMS) : For molecular weight validation.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (e.g., SHELXL refinement ).
  • Example: 4-(3-(5-Chloro-2-methoxybenzamido)propyl)benzenesulfonyl chloride was characterized via distinct NMR shifts for sulfonyl chloride (δ 7.8–8.1 ppm) and propylamide protons .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses of 3-nitro-N-propyl-benzenesulfonamide analogues?

  • Methodological Answer :
  • Solvent Optimization : Replace dichloromethane with THF or DMF for polar intermediates to enhance solubility.
  • Catalyst Screening : Test Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for click chemistry modifications .
  • Temperature Control : Use microwave-assisted synthesis for rapid heating/cooling to reduce side reactions.
  • Example: 4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)benzenesulfonyl chloride synthesis improved to 62% yield by adjusting chlorosulfonation time .

Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Methodological Answer :
  • Dose-Response Studies : Evaluate IC₅₀ values across multiple concentrations (e.g., 0.001–100 nM) to distinguish specific inhibition from off-target effects.
  • Selectivity Assays : Compare activity against related enzymes (e.g., carbonic anhydrase isoforms ).
  • Computational Docking : Use molecular dynamics simulations to predict binding modes (e.g., interaction with NLRP3 inflammasome ).
  • Example: A benzenesulfonamide derivative showed dose-dependent reduction in cancer cell viability but no cytotoxicity at <10 nM, suggesting selective targeting .

Q. What strategies address challenges in crystallographic refinement of 3-nitro-N-propyl-benzenesulfonamide structures?

  • Methodological Answer :
  • High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to resolve nitro group disorder.
  • Twinning Analysis : Use SHELXD for initial phasing and SHELXL for refinement of twinned crystals .
  • Hydrogen Bond Networks : Map interactions between sulfonamide S=O and adjacent residues to validate packing.

Q. How can computational models predict the reactivity of 3-nitro-N-propyl-benzenesulfonamide in electrophilic substitutions?

  • Methodological Answer :
  • DFT Calculations : Calculate Fukui indices to identify reactive sites (e.g., nitro group meta to sulfonamide).
  • Hammett σ Constants : Predict substituent effects on reaction rates (σₚ = +0.78 for nitro groups).
  • Example: Boron-containing analogues like N-Isopropyl-4-(dioxaborolan-2-yl)benzenesulfonamide were designed using DFT to enhance Suzuki coupling reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzenesulfonamide, 3-nitro-N-propyl-
Reactant of Route 2
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